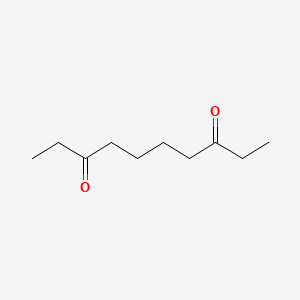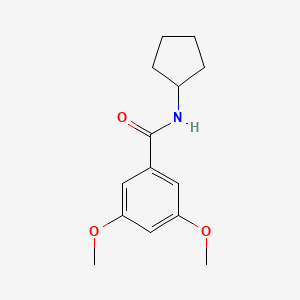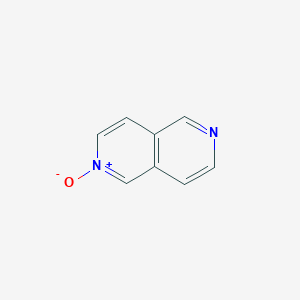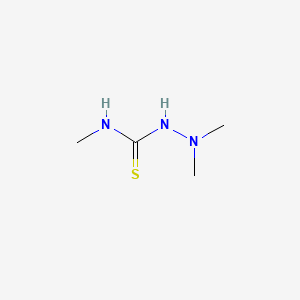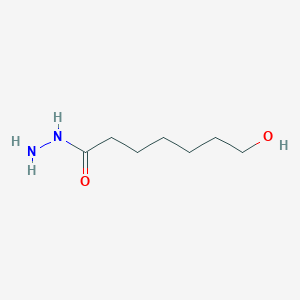
7-Hydroxyheptanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxyheptanehydrazide is an organic compound with the molecular formula C7H16N2O2 It is a derivative of heptanoic acid, where the carboxylic acid group is converted into a hydrazide and a hydroxyl group is attached to the seventh carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxyheptanehydrazide typically involves the reaction of heptanoic acid with hydrazine hydrate in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
-
Heptanoic Acid to Heptanoyl Chloride:
- Heptanoic acid is first converted to heptanoyl chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl) in an inert solvent like dichloromethane.
- Reaction conditions: Room temperature, inert atmosphere (e.g., nitrogen or argon).
-
Heptanoyl Chloride to this compound:
- The heptanoyl chloride is then reacted with hydrazine hydrate (N2H4·H2O) to form the hydrazide.
- Reaction conditions: Reflux, typically in ethanol or methanol as the solvent.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and impurities.
Análisis De Reacciones Químicas
Types of Reactions: 7-Hydroxyheptanehydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The hydrazide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution, room temperature.
Reduction: LiAlH4 in anhydrous ether, reflux.
Substitution: Various halogenating agents (e.g., PBr3) for converting the hydroxyl group to a halide.
Major Products:
Oxidation: 7-Oxoheptanehydrazide.
Reduction: 7-Aminoheptanehydrazide.
Substitution: 7-Haloheptanehydrazide (e.g., 7-bromoheptanehydrazide).
Aplicaciones Científicas De Investigación
7-Hydroxyheptanehydrazide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer and infectious diseases.
Materials Science: It is employed in the development of novel polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein modification due to its reactive hydrazide group.
Mecanismo De Acción
The mechanism of action of 7-Hydroxyheptanehydrazide involves its interaction with biological molecules through its hydrazide and hydroxyl groups. The hydrazide group can form covalent bonds with carbonyl-containing compounds, leading to the formation of hydrazones. This property is exploited in enzyme inhibition studies, where the compound can inhibit enzymes by modifying their active sites .
Comparación Con Compuestos Similares
4-Hydroxyheptanehydrazide: Similar structure but with the hydroxyl group on the fourth carbon atom.
Heptanoic Acid Hydrazide: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Uniqueness: 7-Hydroxyheptanehydrazide is unique due to the presence of both a hydroxyl and a hydrazide group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a valuable intermediate in synthetic chemistry and a versatile tool in biological research .
Propiedades
Número CAS |
65351-69-1 |
|---|---|
Fórmula molecular |
C7H16N2O2 |
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
7-hydroxyheptanehydrazide |
InChI |
InChI=1S/C7H16N2O2/c8-9-7(11)5-3-1-2-4-6-10/h10H,1-6,8H2,(H,9,11) |
Clave InChI |
QXWXPJSXBQSVOF-UHFFFAOYSA-N |
SMILES canónico |
C(CCCO)CCC(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


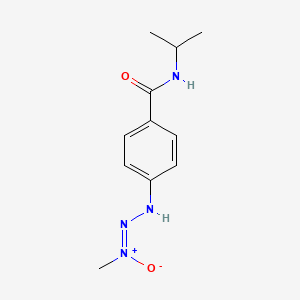

![3-[[(1S,2R,4aR,8aR)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione](/img/structure/B13817323.png)



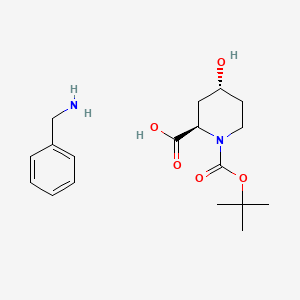
![7-Fluoro-2-(fluoromethyl)-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride](/img/structure/B13817362.png)
![Methyl [5-[(4-Fluorophenyl) (Hydroxyimino)Methyl]-1H-Benzimidazol-2-yl]Carbamate](/img/structure/B13817367.png)
![disodium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2,3-dihydroxypropyl phosphate](/img/structure/B13817372.png)
